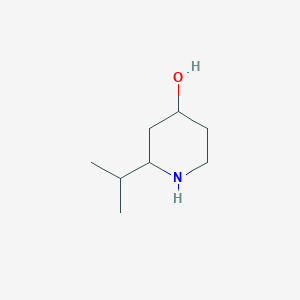

2-Isopropyl-piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6(2)8-5-7(10)3-4-9-8/h6-10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGONQZBEUCYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300621 | |

| Record name | 4-Piperidinol, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-80-3 | |

| Record name | 4-Piperidinol, 2-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Piperidine Derivatives in Medicinal Chemistry and Organic Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. nih.govencyclopedia.pub Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved water solubility and the capacity to form crucial interactions with biological targets. thieme-connect.com Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, analgesic, and antipsychotic effects. encyclopedia.pubnih.gov

The synthesis of substituted piperidines is a central focus in organic chemistry. nih.gov Researchers continuously develop novel and efficient methods for their preparation, which can be broadly categorized into hydrogenation/reduction of pyridine (B92270) precursors, intramolecular cyclization, and intermolecular cyclization reactions. nih.gov These synthetic strategies aim to create a diverse range of piperidine-containing molecules for screening in drug discovery programs. The introduction of substituents onto the piperidine ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. thieme-connect.com

An Overview of 2 Isopropyl Piperidin 4 Ol As a Chiral Scaffold

2-Isopropyl-piperidin-4-ol, with its defined stereochemistry, serves as an important chiral scaffold in the synthesis of enantiomerically pure compounds. Chirality, or the "handedness" of a molecule, is a critical factor in drug design, as different enantiomers of a drug can exhibit vastly different biological activities and metabolic fates. thieme-connect.commdpi.com The presence of the isopropyl group at the 2-position and the hydroxyl group at the 4-position of the piperidine (B6355638) ring provides distinct points for further chemical modification.

The synthesis of specifically substituted piperidin-4-ol derivatives, such as those with an isopropyl group, has been a subject of investigation. researchgate.net The preparation of such compounds often involves multi-step synthetic sequences, starting from more readily available materials. For instance, the reduction of corresponding piperidin-4-one precursors is a common strategy to introduce the hydroxyl group at the 4-position. researchgate.net The control of stereochemistry during these synthetic steps is paramount to obtaining the desired chiral isomer of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1373223-80-3 | sigmaaldrich.com |

| Molecular Weight | 143.23 g/mol | sigmaaldrich.com |

Note: This table is interactive and can be sorted by clicking on the column headers.

Research Trajectories and Future Outlook for 2 Isopropyl Piperidin 4 Ol

Advanced Synthetic Routes to this compound

Advanced synthetic routes to this compound and related substituted piperidin-4-ols focus on efficiency, modularity, and stereocontrol. These methods often employ novel catalytic systems and reaction cascades to construct the heterocyclic ring with desired functionality.

Hydrogenation Reactions and Catalytic Approaches

The catalytic hydrogenation of substituted pyridines is a fundamental and widely used method for the synthesis of piperidine derivatives. researchgate.netorganic-chemistry.org This approach involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring using a hydrogen source and a metal catalyst.

Commonly used catalysts for this transformation include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.netmdpi.comasianpubs.org The choice of catalyst and reaction conditions, such as solvent, temperature, and hydrogen pressure, can significantly influence the reaction's efficiency and selectivity. For instance, the hydrogenation of substituted pyridines using PtO₂ in glacial acetic acid under hydrogen pressure (50 to 70 bar) has been reported for the synthesis of various piperidine derivatives. asianpubs.orgasianpubs.orgresearchgate.net While effective, these methods can sometimes require harsh conditions. researchgate.net

Bimetallic catalysts, such as palladium-copper (Pd-Cu) or palladium-silver (Pd-Ag) nanoparticles on an alumina (B75360) support, have shown higher activity in the selective hydrogenation of pyridine and its derivatives compared to monometallic catalysts. researchgate.netd-nb.info These catalysts can operate under milder conditions and with lower palladium content. researchgate.netd-nb.info

The table below summarizes various catalytic systems used in the hydrogenation of pyridine derivatives.

| Catalyst | Support | Hydrogen Source | Conditions | Substrate Scope | Ref. |

| PtO₂ | - | H₂ (50-70 bar) | Glacial Acetic Acid, RT | Substituted Pyridines | asianpubs.orgasianpubs.orgresearchgate.net |

| Rh/C | Carbon | H₂ | Lower Pressure | Pyridines | asianpubs.org |

| Pd/C | Carbon | H₂ | - | Pyridine N-oxides | organic-chemistry.org |

| Pd-Ag/Al₂O₃ | Alumina | H₂ | 60°C | Pyridine Derivatives | d-nb.info |

| Pd-Cu/Al₂O₃ | Alumina | H₂ | 60°C | Pyridine Derivatives | d-nb.info |

| Cobalt Nanoparticles | - | H₂ | - | Pyridine Derivatives | mdpi.comd-nb.info |

Stereoselective and Enantioselective Synthesis

Controlling the stereochemistry of the piperidine ring is crucial, and various methods have been developed for the stereoselective and enantioselective synthesis of substituted piperidines like this compound.

Asymmetric hydrogenation is a powerful strategy for producing chiral piperidines from prochiral pyridinium (B92312) salts. dicp.ac.cnbohrium.com This method often utilizes chiral catalysts, typically complexes of iridium or rhodium with chiral ligands, to achieve high enantioselectivity. dicp.ac.cnbohrium.comacs.orgacs.org For instance, iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts can yield α-aryl and α-heteroaryl piperidines with high enantiomeric excess. acs.org Similarly, rhodium-catalyzed asymmetric reductive transamination of pyridinium salts offers a route to a variety of chiral piperidines. dicp.ac.cnbohrium.com

Asymmetric dihydroxylation is another technique that can be applied to introduce chirality. For example, the iterative asymmetric dihydroxylation of 5-hexenyl azide (B81097) has been used to synthesize all four stereoisomers of 2-(2,3-dihydroxypropyl)piperidine with high enantiomeric purity. acs.org This demonstrates the potential of such methods for creating multiple stereocenters with high control.

The following table highlights some chiral synthesis techniques for piperidine derivatives.

| Technique | Catalyst/Reagent | Substrate | Key Feature | Ref. |

| Asymmetric Hydrogenation | Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium salts | High enantio- and diastereoselectivities | acs.org |

| Asymmetric Hydrogenation | Iridium(I) complex with P,N-ligand | 2-Substituted pyridinium salts | Outer-sphere dissociative mechanism | nih.gov |

| Asymmetric Reductive Transamination | [Cp*RhCl₂]₂ with chiral primary amine | N-ethylpyridinium salts | High diastereoselectivities | bohrium.com |

| Asymmetric Dihydroxylation | AD-mix | 5-Hexenyl azide | Enantiomeric enhancement | acs.org |

The control of diastereoselectivity is a key challenge in the synthesis of polysubstituted piperidines. Intramolecular cyclization reactions are a common strategy where the stereochemistry of the starting material can direct the formation of specific diastereomers. nih.gov For example, the intramolecular reaction of chiral β'-carbamate-α,β-unsaturated ketones can be controlled to yield either cis- or trans-2,6-disubstituted piperidines by carefully choosing the reaction conditions. nih.govacs.org The nature of a ketal group formed in an intermediate step can significantly influence the transition state and, consequently, the diastereomeric outcome. acs.org

Light-mediated epimerization has also emerged as a powerful tool for converting a more accessible but less stable piperidine stereoisomer into the more stable one with high diastereoselectivity. nih.gov This method has been demonstrated for di- to tetra-substituted piperidines. nih.gov

Novel Catalytic Systems for this compound Synthesis

The development of novel catalytic systems is a continuous effort to improve the synthesis of piperidines. Gold catalysis has been employed in a one-pot synthesis of piperidin-4-ols. thieme-connect.comnih.gov This process involves a gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This modular approach allows for the synthesis of various substituted piperidin-4-ols with excellent diastereoselectivities. thieme-connect.comnih.gov

Multicomponent Reaction Strategies for Piperidine Ring Formation

Multicomponent reactions (MCRs) offer an efficient way to construct complex molecules like substituted piperidines in a single step from three or more starting materials. beilstein-journals.orgrsc.orghse.ru These reactions are atom-economical and can generate a diverse range of products. rsc.orgresearchgate.net

One such strategy involves the one-pot coupling of a β-keto ester, an aldehyde, and an amine. beilstein-journals.orgresearchgate.net A plausible mechanism involves the formation of an enamine and an imine, which then undergo inter- and intramolecular Mannich-type reactions to form the piperidine ring. beilstein-journals.org Another four-component reaction for synthesizing piperidine-containing pyridinium salts involves the reaction of dicyano-substituted olefins, aromatic aldehydes, pyridinium halides, and ammonium (B1175870) acetate. hse.ru This domino process proceeds through a Michael addition, a Mannich reaction, and an intramolecular cyclization. hse.ru

The table below provides examples of multicomponent reactions for piperidine synthesis.

| Reaction Type | Components | Catalyst/Reagent | Key Feature | Ref. |

| One-pot coupling | β-keto ester, aniline, aldehyde | PEG-embedded KBr₃ | Environmentally benign | beilstein-journals.org |

| Four-component synthesis | Dicyano-substituted olefins, aromatic aldehydes, pyridinium halides, ammonium acetate | - | Stereoselective formation of three stereogenic centers | hse.ru |

| One-pot synthesis | β-keto ester, aromatic aldehyde, amine | ZrCl₄ | Good yields, short reaction times | researchgate.net |

Reaction Mechanisms of this compound

The reactivity of this compound is governed by its principal functional groups: the C-4 hydroxyl group and the secondary amine of the piperidine ring. These sites are the primary targets for a variety of chemical transformations.

Oxidation Reactions and Mechanistic Pathways

The oxidation of this compound can occur at two primary sites: the C-4 secondary alcohol and the piperidine nitrogen.

The oxidation of the secondary alcohol at the C-4 position to the corresponding ketone, 2-isopropyl-piperidin-4-one (B12969305), is a common transformation. This can be achieved using various oxidizing agents. smolecule.com The mechanism of this reaction depends on the specific reagent employed.

Chromium-Based Reagents (e.g., CrO₃): The reaction likely proceeds through the formation of a chromate (B82759) ester intermediate. The alcohol attacks the chromium atom, and after a proton transfer, a chromate ester is formed. A base (which can be water or another alcohol molecule) then abstracts the proton from the carbon bearing the hydroxyl group, leading to the elimination of a reduced chromium species and the formation of the ketone.

TEMPO-Catalyzed Oxidation: A widely used method for alcohol oxidation involves the use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). The catalytic cycle is initiated by the oxidation of TEMPO to the highly reactive N-oxoammonium ion. This ion is the active oxidant that reacts with the alcohol. The mechanism involves the alcohol adding to the oxoammonium ion, followed by deprotonation by a base. A subsequent concerted step, often involving a six-membered transition state, results in the formation of the ketone, TEMPO-H, and a proton. researchgate.net

Cerium(IV) Oxidation: The oxidation of piperidin-4-ols by cerium(IV) has been studied kinetically. rsc.org The proposed mechanisms involve the formation of a complex between the alcohol and Ce(IV). This complex then decomposes in the rate-determining step. One pathway suggests the cleavage of the C-H bond at the carbinol carbon, leading to a free radical intermediate. rsc.org An alternative pathway involves the cleavage of the O-H bond. rsc.org The specific mechanism can be influenced by the stereochemistry and substitution pattern of the piperidine ring. rsc.org

The secondary amine of the piperidine ring can also be oxidized, typically to form an N-oxide, using oxidizing agents like hydrogen peroxide or peracids. Furthermore, electrochemical oxidation of aliphatic amines proceeds via the removal of an electron from the nitrogen's lone pair to form a radical cation, which can then undergo further reactions. nih.gov

Table 1: Oxidation Reactions of this compound and Related Compounds

| Reaction Type | Reagent(s) | Product | Mechanistic Feature |

|---|---|---|---|

| Alcohol Oxidation | Chromium Trioxide (CrO₃), Pyridine | 2-Isopropyl-piperidin-4-one | Formation of a chromate ester intermediate. tdl.org |

| Alcohol Oxidation | TEMPO, NaOCl | 2-Isopropyl-piperidin-4-one | Catalytic cycle involving an N-oxoammonium ion intermediate. researchgate.net |

| Alcohol Oxidation | Cerium(IV) Sulfate | 2-Isopropyl-piperidin-4-one | Rate-determining decomposition of a Ce(IV)-alcohol complex via a free-radical pathway. rsc.org |

Reduction Reactions and Product Diversification

Reduction reactions are most relevant in the synthesis of this compound from its ketone precursor, 2-Isopropyl-piperidin-4-one. The diversification of products arises from the stereochemical control of this reduction.

The reduction of the carbonyl group in 2-isopropyl-piperidin-4-one to a hydroxyl group is typically accomplished using metal hydride reagents.

Mechanism with Hydride Reagents (e.g., NaBH₄, LiAlH₄): The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom to form an alkoxide intermediate. The resulting alkoxide is then protonated during an aqueous workup step to yield the final alcohol product, this compound.

The stereochemical outcome of this reduction is of significant interest. The approach of the hydride reagent can be influenced by the steric hindrance imposed by the existing substituents on the piperidine ring, particularly the isopropyl group at the C-2 position. The reduction can lead to the formation of two diastereomers: cis- and trans-2-isopropyl-piperidin-4-ol, where the stereochemical relationship is between the C-2 isopropyl group and the C-4 hydroxyl group. The relative ratio of these isomers depends on the reagent used and the reaction conditions, which dictate whether the hydride attacks from the more or less sterically hindered face of the piperidine ring in its preferred chair conformation.

Further product diversification can be achieved through the hydrogenation of the corresponding pyridine precursors, which is a common strategy for synthesizing the piperidine core itself. nih.gov Catalytic hydrogenation of a suitably substituted pyridine can yield various stereoisomers of the piperidine derivative. nih.govmdpi.com

Table 2: Reduction of 2-Isopropyl-piperidin-4-one

| Reducing Agent | Solvent | Primary Product | Mechanistic Feature |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | This compound | Nucleophilic addition of a hydride ion to the carbonyl carbon. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | This compound | Similar to NaBH₄ but a much stronger reducing agent. |

Substitution Reactions and Functional Group Transformations

The hydroxyl group of this compound can be transformed into other functional groups through nucleophilic substitution reactions. scribd.com Since the hydroxyl group is a poor leaving group, it must first be converted into a better one. gacariyalur.ac.in

Conversion to a Good Leaving Group: The -OH group can be protonated by a strong acid to form -OH₂⁺, which can leave as a water molecule. Alternatively, it can be converted into a sulfonate ester (e.g., tosylate, mesylate) or reacted with a halogenating agent.

Reaction with Halogenating Agents (e.g., SOCl₂, PBr₃): Thionyl chloride (SOCl₂) can convert the alcohol into a chloroalkane. The mechanism involves the alcohol attacking the sulfur atom of SOCl₂, followed by the loss of a proton and chloride ion to form a chlorosulfite intermediate. The chloride ion then attacks the carbon from the backside in an Sₙ2-type mechanism, displacing the chlorosulfite group, which decomposes to SO₂ and another chloride ion. smolecule.com

Sₙ1 and Sₙ2 Mechanisms: Once a good leaving group is in place, substitution can occur via Sₙ1 or Sₙ2 pathways. wikipedia.org An Sₙ2 reaction involves a backside attack by a nucleophile in a single, concerted step, resulting in an inversion of stereochemistry at the C-4 position. wikipedia.org An Sₙ1 reaction would proceed through a planar carbocation intermediate after the leaving group departs. The nucleophile can then attack this carbocation from either face, potentially leading to a racemic mixture of products if C-4 were the only chiral center. wikipedia.org The steric hindrance around the C-4 position and the stability of the potential carbocation influence which mechanism is favored.

These substitution reactions allow for the introduction of a wide variety of functional groups, such as halogens, azides, nitriles, and thiols, thereby enabling significant functional group transformations.

Ring-Opening and Ring-Closure Mechanisms

The piperidine ring, while generally stable, can undergo ring-opening or ring-contraction reactions under specific conditions. Conversely, ring-closure reactions are fundamental to its synthesis.

Ring-Opening Reactions: Photochemical methods can induce ring-opening of piperidinols. For instance, visible-light-induced charge-transfer complex formation can lead to the cleavage of C-C or C-N bonds in N-alkyl-4-piperidinols. researchgate.net In some biological contexts, piperidinols have been proposed to undergo a ring-opening mechanism by acting as a precursor to a reactive bis-Mannich base, which involves the elimination of the secondary amine. plos.org

Ring-Contraction Reactions: A photomediated Norrish Type II reaction has been used for the scaffold remodeling of piperidines into cyclopentanes. nih.gov The mechanism involves an initial excitation of a ketone on a side chain attached to the piperidine nitrogen. This is followed by a 1,5-hydrogen atom transfer from a carbon on the piperidine ring to the excited ketone, generating a 1,4-diradical. This diradical then undergoes homolytic C–N bond cleavage to form an imine-enol intermediate, which subsequently cyclizes via an intramolecular Mannich-type reaction to yield the contracted cyclopentane (B165970) ring. nih.gov

Ring-Closure Mechanisms: The synthesis of the this compound skeleton relies on ring-closure (cyclization) reactions. A common strategy is intramolecular reductive amination, where a precursor molecule containing both an amine and a ketone (or aldehyde) separated by a suitable carbon chain cyclizes to form an imine or enamine intermediate, which is then reduced to the piperidine. nih.govmdpi.com Other powerful methods include intramolecular aza-Michael additions and various radical cyclizations to construct the piperidine ring. nih.gov

Role of this compound in Condensation Reactions (e.g., Knoevenagel Condensation)

Piperidine and its derivatives are well-known basic organocatalysts for various condensation reactions, including the Knoevenagel condensation. juniperpublishers.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malonic esters, acetylacetone).

The catalytic role of this compound would be analogous to that of piperidine itself. The mechanism is generally accepted to proceed through two key steps: acs.org

Iminium Ion Formation: The secondary amine of the piperidine catalyst reacts with the carbonyl group of the aldehyde (e.g., benzaldehyde) to form a carbinolamine intermediate. This intermediate then dehydrates to form a highly electrophilic iminium ion. acs.org

Enolate Formation and C-C Bond Formation: The piperidine catalyst also acts as a base, deprotonating the active methylene compound to generate a nucleophilic enolate. This enolate then attacks the electrophilic iminium ion.

Catalyst Regeneration: The resulting adduct undergoes hydrolysis and elimination of the piperidine catalyst to yield the final α,β-unsaturated product and regenerate the catalyst. acs.org

The presence of the isopropyl group at C-2 and the hydroxyl group at C-4 in this compound could sterically and electronically influence the reaction's rate and selectivity compared to unsubstituted piperidine, potentially offering advantages in certain stereoselective syntheses.

Table 3: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | - | C₈H₁₇NO |

| 2-Isopropyl-piperidin-4-one | - | C₈H₁₅NO |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | C₉H₁₈NO |

| Sodium Borohydride | - | NaBH₄ |

| Lithium Aluminum Hydride | - | LiAlH₄ |

| Thionyl Chloride | - | SOCl₂ |

| Cerium(IV) Sulfate | Ceric sulfate | Ce(SO₄)₂ |

| Hydrogen Peroxide | - | H₂O₂ |

| Benzaldehyde | - | C₇H₆O |

| Acetylacetone | 2,4-Pentanedione | C₅H₈O₂ |

| Iminium Ion | - | [R₂C=NR₂]⁺ |

| Enolate | - | Varies |

Conformational Analysis and Stereoisomeric Forms

This compound possesses two chiral centers, giving rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: (2R,4R) and (2S,4S), and (2R,4S) and (2S,4R). The relative orientation of the two substituents defines them as cis or trans diastereomers.

Like other saturated six-membered heterocycles, the piperidine ring of this compound predominantly adopts a chair conformation to minimize angular and torsional strain. acs.org In this conformation, substituents at each carbon can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. Due to steric hindrance, bulky substituents like the isopropyl group at C2 have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogens. researchgate.net

The stereoisomers of this compound are therefore defined by the relative positions of the C2-isopropyl and C4-hydroxyl groups:

trans-isomers ((2R,4R) and (2S,4S)) : In the most stable chair conformation, both the isopropyl group and the hydroxyl group will occupy equatorial positions (diequatorial). This arrangement minimizes steric strain, making it the thermodynamically preferred isomer.

cis-isomers ((2R,4S) and (2S,4R)) : In the most stable chair conformation, the larger isopropyl group will force itself into the equatorial position, compelling the hydroxyl group to adopt an axial position (equatorial-axial).

| Stereoisomer | Relative Configuration | Predicted Most Stable Conformation | Rationale |

|---|---|---|---|

| (2R,4R) / (2S,4S) | trans | Diequatorial (e,e) | Minimizes steric hindrance for both bulky groups. |

| (2R,4S) / (2S,4R) | cis | Equatorial (C2) - Axial (C4) | The larger isopropyl group occupies the more stable equatorial position. |

Stereochemical Effects on Chemical Reactivity

The spatial orientation of the functional groups in the different stereoisomers of this compound directly influences their chemical reactivity. The accessibility of the nitrogen lone pair, the hydroxyl group, and adjacent protons is dictated by their conformational arrangement (axial vs. equatorial).

For reactions involving the nitrogen atom, such as N-alkylation or N-acylation, the stereochemistry at C2 can create steric hindrance. In the trans-isomer, where the C2-isopropyl group is equatorial, the nitrogen lone pair is relatively unhindered. In contrast, while the isopropyl group also prefers an equatorial position in the cis-isomer, its presence can still influence the trajectory of incoming reagents. Studies on the quaternization of N-methylpiperidines have shown that the direction of alkylation (axial vs. equatorial attack) is highly dependent on the steric environment created by ring substituents. cdnsciencepub.com Equatorial alkylation is often favored, but the product ratios can be influenced by the size of the alkylating agent and the solvent polarity. cdnsciencepub.com

The reactivity of the C4-hydroxyl group is also stereodependent. An equatorial hydroxyl group (as in the trans-isomer) is generally more sterically accessible to reagents than an axial one (as in the cis-isomer). This can lead to different reaction rates for processes like esterification or oxidation. For example, oxidation of the hydroxyl group to a ketone would be expected to proceed faster for the more accessible equatorial alcohol of the trans-isomer. Conversely, reactions that proceed via an elimination mechanism might be favored for the cis-isomer, where an anti-periplanar arrangement between the axial hydroxyl and an adjacent axial proton is possible.

Furthermore, intramolecular reactions are highly sensitive to stereochemistry. The ability to form a hydrogen bond between the nitrogen proton and the C4-hydroxyl oxygen is conformation-dependent and could influence reactivity. beilstein-journals.org Such an interaction might stabilize a particular transition state, favoring a specific reaction pathway for one diastereomer over the other.

Stereoselective Derivatization and Analog Synthesis

The synthesis of specific stereoisomers of this compound and its derivatives relies on stereoselective synthetic methods. Controlling the stereochemistry at both the C2 and C4 centers is a significant challenge that can be addressed through various strategies. ru.nlresearchgate.net

One common approach is the diastereoselective reduction of a corresponding piperidin-4-one precursor. For instance, the reduction of 2-isopropyl-piperidin-4-one can yield different diastereomeric ratios of the resulting alcohol depending on the reducing agent used. Bulky reducing agents (e.g., L-Selectride) typically approach from the less hindered equatorial face, leading to the formation of the axial alcohol (cis-product). In contrast, smaller reducing agents (e.g., sodium borohydride) may favor the formation of the more stable equatorial alcohol (trans-product). acs.org

Another powerful method involves the stereoselective cyclization of an acyclic precursor. For example, radical cyclization of carefully designed 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. acs.orgorganic-chemistry.orgresearchgate.net The choice of reagent in these reactions can dramatically influence the diastereomeric ratio of the products. Using tributyltin hydride typically yields trans to cis ratios of 3:1 to 6:1, whereas using tris(trimethylsilyl)silane (B43935) can enhance this selectivity to as high as 99:1 in favor of the trans isomer. acs.orgorganic-chemistry.org This high selectivity is attributed to a slower radical trapping rate, which allows the minor cis radical intermediate to isomerize to the more stable trans form before being trapped. organic-chemistry.org

| Radical Reagent | Typical trans:cis Ratio | Reference |

|---|---|---|

| Tributyltin Hydride (TBTH) | 3:1 to 6:1 | organic-chemistry.org |

| Tris(trimethylsilyl)silane (TTMSS) | Up to 99:1 | organic-chemistry.orgresearchgate.net |

Furthermore, chiral auxiliaries or chiral pool strategies can be employed to synthesize enantiomerically pure derivatives. researchgate.net Starting from a chiral amino acid, for example, allows for the introduction of the C2 stereocenter with a defined configuration early in the synthesis, which can then direct the stereochemistry of subsequent transformations. Kinetic resolution is another technique used to separate enantiomers, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched starting material and the product. acs.orgwhiterose.ac.uk Chiral chromatography is also a viable method for separating the individual stereoisomers. nih.govbgb-analytik.comresearchgate.net

Impact of Chiral Centers on Biological Activity and Pharmacokinetics

The stereochemistry of drug molecules is a critical determinant of their pharmacological and pharmacokinetic properties. The distinct three-dimensional arrangement of atoms in each stereoisomer of this compound leads to differential interactions with chiral biological macromolecules such as enzymes and receptors.

Structure-activity relationship (SAR) studies on various piperidine analogs consistently demonstrate that biological activity is highly dependent on stereochemistry. For instance, in a series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives, the specific stereochemical configuration was shown to be crucial for their antibacterial, antifungal, and anthelmintic activities. nih.gov Similarly, the anti-tuberculosis activity of piperidinol analogs was found to be stereoisomer-dependent, with the (R) and (S) enantiomers at a side-chain stereocenter exhibiting different potencies. nih.gov

The orientation of substituents on the piperidine ring can dictate binding affinity and efficacy. For histamine (B1213489) H3 receptor antagonists based on a 4-hydroxypiperidine (B117109) scaffold, the length of an alkyl chain and the orientation of substituents were critical for potent activity. mdpi.com Computational studies on mosquito repellents containing a substituted piperidine ring revealed that the (S) configuration at the carbon alpha to the nitrogen was essential for the correct 3D arrangement of the pharmacophore and thus for effective repellent activity. researchgate.net This highlights that even subtle changes in the spatial arrangement of functional groups can lead to significant differences in biological response.

Pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—can also be affected by stereochemistry. Different stereoisomers may be metabolized at different rates by chiral enzymes like the cytochrome P450 family, leading to variations in half-life and exposure. This can result in one isomer being more effective or having a different side-effect profile than another. While specific pharmacokinetic data for this compound is not available, the established principles of stereopharmacology strongly suggest that its enantiomers and diastereomers would exhibit distinct biological and pharmacokinetic profiles. chimia.ch

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Isopropyl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural details of 2-Isopropyl-piperidin-4-ol, including its stereochemistry and conformational preferences in solution.

The piperidine (B6355638) ring of this compound is expected to predominantly adopt a chair conformation to minimize steric strain. ias.ac.in This leads to two possible diastereomers: cis and trans, depending on the relative orientation of the isopropyl group at C2 and the hydroxyl group at C4. In the cis isomer, both substituents can be in equatorial positions, which is generally the more stable arrangement. In the trans isomer, one substituent would be axial and the other equatorial. The specific conformation can be determined by analyzing the coupling constants of the ring protons in the ¹H NMR spectrum. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

Piperidine Ring Protons: The protons on the piperidine ring will appear as a series of complex multiplets in the upfield region of the spectrum. The proton at C4, attached to the carbon bearing the hydroxyl group (H-4), is expected to be deshielded and resonate at a lower field compared to other ring protons.

Isopropyl Group Protons: The isopropyl group will exhibit a characteristic pattern: a doublet for the two methyl groups and a multiplet (septet) for the single methine proton.

NH and OH Protons: The protons of the secondary amine (NH) and the hydroxyl group (OH) will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Piperidine Ring Carbons: The carbon atom C4, bonded to the hydroxyl group, will be the most deshielded of the ring carbons, appearing at the lowest field. The C2 and C6 carbons, adjacent to the nitrogen atom, will also be deshielded. researchgate.netchemicalbook.com

Isopropyl Group Carbons: The two methyl carbons of the isopropyl group will be magnetically equivalent and appear as a single peak, while the methine carbon will have a distinct chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~2.5-2.8 (m) | C-2: ~55-60 |

| H-3 | ~1.4-1.9 (m) | C-3: ~30-35 |

| H-4 | ~3.5-3.8 (m) | C-4: ~65-70 |

| H-5 | ~1.4-1.9 (m) | C-5: ~30-35 |

| H-6 | ~2.8-3.1 (m) | C-6: ~45-50 |

| CH (isopropyl) | ~1.8-2.2 (septet) | CH (isopropyl): ~30-35 |

| CH₃ (isopropyl) | ~0.9-1.1 (d) | CH₃ (isopropyl): ~18-22 |

| NH | Variable (broad s) | - |

| OH | Variable (broad s) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. m = multiplet, septet = multiplet of 7 lines, d = doublet, s = singlet.

Conformational studies using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can further elucidate the spatial relationships between protons, confirming the cis or trans configuration and the preferred chair conformation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation pathways of this compound, which aids in its structural confirmation. The nominal molecular weight of this compound (C₈H₁₇NO) is approximately 143.23 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) may be observed, although it can sometimes be weak for secondary alcohols and amines. libretexts.org The fragmentation of this compound is expected to be directed by the nitrogen and oxygen atoms. nih.gov

Key Fragmentation Pathways:

Alpha-Cleavage: The bonds adjacent to the heteroatoms are prone to cleavage. whitman.edu

Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the loss of an isopropyl radical, resulting in a fragment ion.

Cleavage of the C-C bond adjacent to the hydroxyl group is also a likely fragmentation pathway.

Loss of Water: Alcohols frequently undergo dehydration, leading to a fragment ion with a mass corresponding to M-18.

Loss of Isopropyl Group: The isopropyl group can be lost as a radical, leading to a significant fragment ion.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 128 | [C₈H₁₄N]⁺ | Loss of OH radical |

| 125 | [C₈H₁₅O]⁺ | Loss of H₂O |

| 100 | [C₅H₁₀NO]⁺ | Loss of Isopropyl radical |

| 84 | [C₅H₁₀N]⁺ | Ring cleavage and loss of side chain |

| 70 | [C₄H₈N]⁺ | Further fragmentation |

| 57 | [C₃H₇]⁺ | Isopropyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: The relative intensities of these peaks will depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Characteristic Absorption Bands:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. The broadness is a result of intermolecular hydrogen bonding.

N-H Stretch: A moderate absorption band in the range of 3300-3500 cm⁻¹ is characteristic of the secondary amine (N-H) stretch. This peak may sometimes be obscured by the broad O-H band.

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the piperidine ring and the isopropyl group.

C-O Stretch: A strong absorption band in the region of 1050-1200 cm⁻¹ corresponds to the stretching vibration of the C-O single bond of the secondary alcohol.

N-H Bend: A bending vibration for the N-H bond may be observed around 1500-1650 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretch | 3200-3600 | Strong, Broad |

| Amine (N-H) | Stretch | 3300-3500 | Moderate |

| Alkyl (C-H) | Stretch | 2850-3000 | Strong |

| Alcohol (C-O) | Stretch | 1050-1200 | Strong |

| Amine (N-H) | Bend | 1500-1650 | Moderate |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. For this compound, a single-crystal X-ray diffraction study would unambiguously determine the relative and absolute configuration of the stereocenters at C2 and C4.

The analysis would confirm the chair conformation of the piperidine ring in the solid state and reveal the precise orientations of the isopropyl and hydroxyl substituents as either axial or equatorial. nih.gov This information is crucial for understanding the molecule's shape and how it might interact with other molecules. The crystal packing would also be elucidated, showing the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, that stabilize the crystal lattice. mdpi.com

Computational Chemistry and Molecular Modeling of 2 Isopropyl Piperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. jocpr.com By solving the Schrödinger equation through various approximations, these methods can accurately predict a molecule's electronic structure, geometry, and energetic properties. jocpr.comscienceopen.com Techniques like Density Functional Theory (DFT) are commonly used to calculate a range of molecular descriptors that help in predicting chemical reactivity. scienceopen.com

For a molecule like 2-Isopropyl-piperidin-4-ol, these calculations can determine its three-dimensional structure with high precision, including bond lengths and angles. jocpr.com Key electronic properties such as the distribution of electrons, molecular orbital energy levels (HOMO and LUMO), and the molecular electrostatic potential map are elucidated. jocpr.com The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a critical indicator of chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. These quantum descriptors are invaluable for predicting how the molecule might behave in a biological environment and for understanding its structure-activity relationships. nih.gov

Table 1: Representative Electronic Properties Calculated via Quantum Chemistry

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; relates to reactivity with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; relates to reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of molecular stability and chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in long-range electrostatic interactions. |

| Electrostatic Potential | Maps the charge distribution on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions for potential non-covalent interactions. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. mdpi.comnih.gov This method is crucial for understanding the binding mode of this compound within the active site of a potential biological target and for estimating the strength of the interaction, typically expressed as a binding energy or docking score. mdpi.com

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. nih.gov A docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding pocket. mdpi.com The most favorable binding poses are ranked using a scoring function that calculates the binding affinity. nih.gov Analysis of the docked complex can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-target complex. For piperidine (B6355638) derivatives, docking studies have been instrumental in identifying interactions with targets like cholinesterases and various kinases. nih.govacs.org

Table 2: Illustrative Molecular Docking Results for a Piperidine Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A | -8.5 | Asp145, Leu83 | Hydrogen Bond, Hydrophobic |

| Enzyme B | -7.9 | Tyr334, Trp84 | Pi-Pi Stacking, Hydrogen Bond |

| Receptor C | -9.1 | Ser122, Phe290 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the binding pose predicted by docking. nih.gov

In a typical MD simulation, the docked complex of this compound and its target protein is placed in a simulated physiological environment (e.g., a box of water molecules and ions). semanticscholar.org The simulation then tracks the movements of every atom over a specific period, often nanoseconds to microseconds. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are analyzed to determine the stability of the system. mdpi.com A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations provide detailed information on the persistence of specific interactions (like hydrogen bonds) and can be used to calculate binding free energies, offering a more rigorous estimation of binding affinity. nih.gov

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Insight Provided |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability of the protein and the ligand's binding pose. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible regions of the protein that may be important for binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Indicates conformational changes (e.g., opening or closing of the binding site). |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target over time. | Determines the stability of key interactions responsible for binding. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds in drug discovery. fiveable.me SAR involves qualitatively analyzing how modifications to a chemical structure affect its biological activity. nih.gov For this compound, SAR studies would involve synthesizing and testing analogs with modifications at the isopropyl group, the hydroxyl group, or the piperidine ring itself to understand which structural features are critical for activity. researchgate.netresearchgate.net

QSAR takes this a step further by creating mathematical models that quantitatively correlate the chemical structure of a series of compounds with their biological activity. nih.govijnrd.org In a QSAR study, various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for a set of related piperidine derivatives. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates these descriptors to the observed activity (e.g., IC50 values). nih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. fiveable.me

Table 4: Common Molecular Descriptors Used in QSAR Models

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Partial Charge, Dipole Moment | Describes the electronic distribution and polarity of the molecule. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, influencing its fit in a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of atoms in the molecule. |

In silico Prediction of Pharmacological Activity and Molecular Targets

In the early stages of drug discovery, computational tools can be used to predict the potential pharmacological activities and molecular targets of a compound like this compound. nih.gov This process, often called target prediction or virtual screening, leverages large databases of known drugs and bioactive molecules to identify potential targets based on chemical similarity. nih.gov

Web-based platforms and software like PASS (Prediction of Activity Spectra for Substances), SwissTargetPrediction, and others analyze the 2D structure of a query molecule and compare it to compounds with known biological activities. clinmedkaz.orgnih.gov These tools generate a list of probable biological activities (e.g., kinase inhibitor, GPCR ligand, enzyme inhibitor) and specific protein targets. nih.govmdpi.com For piperidine derivatives, these in silico methods have predicted a wide range of potential applications, including roles as anticancer agents, local anesthetics, and treatments for central nervous system disorders. clinmedkaz.org These predictions help to form hypotheses about the compound's mechanism of action and guide the design of subsequent experimental validation studies. nih.gov

Table 5: Example of an In Silico Pharmacological Activity Prediction

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Potential Target Class |

|---|---|---|---|

| Kinase Inhibitor | 0.850 | 0.015 | Protein Kinases |

| Antineoplastic | 0.795 | 0.021 | Various cancer-related targets |

| GPCR Ligand | 0.750 | 0.030 | G-Protein Coupled Receptors |

| Ion Channel Blocker | 0.680 | 0.045 | Voltage-gated ion channels |

Biological Activity and Pharmacological Applications of 2 Isopropyl Piperidin 4 Ol Derivatives

Specific Pharmacological Activities of 2-Isopropyl-piperidin-4-ol Analogues

Antioxidant Properties

Derivatives of this compound have been investigated for their antioxidant capabilities. The core piperidine (B6355638) structure is considered a valuable scaffold for developing potent antioxidant agents due to its amenability to substitution at various positions on the ring. scispace.cominnovareacademics.inresearchgate.net The antioxidant activity of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. academicjournals.orgresearchgate.net

In a study evaluating six novel piperidine derivatives, all tested compounds demonstrated antioxidant potentials greater than 49% at a concentration of 1 mg/ml. academicjournals.orgresearchgate.net One particular derivative showed the highest scavenging capacity of 78% at 1000 µg/ml, while another exhibited the lowest at 49% at the same concentration. academicjournals.orgresearchgate.net For comparison, the control compound, Rutin, displayed a 97% scavenging capacity at the same concentration. academicjournals.orgresearchgate.net The antioxidant potential of piperidine derivatives can be influenced by the nature and position of substituent groups on the piperidine ring. For instance, derivatives with an unsubstituted phenyl ring or a 4-nitro substituted phenyl ring have shown high DPPH free radical scavenging activity. scispace.com Similarly, the presence of electron-donating groups like methoxy (B1213986) and methyl at the para position of a phenyl ring on the piperidine structure has been associated with significant free radical scavenging activity. scispace.com

The mechanism behind the antioxidant activity of some piperidine derivatives, such as piperidine nitroxides like TEMPO and TEMPOL, is attributed to their ability to scavenge reactive free radicals. scispace.com Other derivatives have shown the ability to inhibit lipid peroxidation and scavenge hydroxyl radicals. scispace.comresearchgate.net

| Compound | Concentration | DPPH Scavenging Capacity (%) | Reference |

|---|---|---|---|

| Piperidine Derivative 8 | 1000 µg/ml | 78 | academicjournals.org, researchgate.net |

| Piperidine Derivative 6 | 1000 µg/ml | 49 | academicjournals.org, researchgate.net |

| Rutin (Control) | 1000 µg/ml | 97 | academicjournals.org, researchgate.net |

Central Nervous System (CNS) Activity and Neurodegenerative Disorders

Piperidine derivatives are recognized for their wide range of activities within the central nervous system (CNS). clinmedkaz.orgclinmedkaz.org Their chemical structure is found in numerous CNS-active drugs and biologically active alkaloids. clinmedkaz.org The ability of these compounds to affect various enzymes, receptors, transport systems, and ion channels contributes to their potential applications in treating CNS diseases. clinmedkaz.org In silico studies have predicted that certain piperidine derivatives may have therapeutic potential for conditions such as cancer and CNS disorders. clinmedkaz.org The interest in these compounds extends to the treatment of neurodegenerative diseases, with research exploring their potential in managing conditions like Alzheimer's and Parkinson's disease. clinmedkaz.orgnih.gov

Modulators of Neurotransmitter Activity

Derivatives of this compound can act as modulators of various neurotransmitter systems, which is a key aspect of their CNS activity. Alcohol, for instance, impacts multiple neurotransmitter systems, and compounds that can modulate these systems are of therapeutic interest. nih.gov The endogenous opioid system, in particular, plays a significant role in the effects of alcohol. nih.gov

Furthermore, histamine (B1213489) H3 receptor inverse agonists, which can be piperidine derivatives, have been shown to enhance the activity of histaminergic neurons in the brain. nih.govresearchgate.net This enhancement leads to increased levels of neurotransmitters like dopamine (B1211576) and acetylcholine (B1216132) in the prefrontal cortex. nih.govresearchgate.net The cholinergic system is crucial for normal brain function, and its deficiency is linked to the cognitive impairments seen in Alzheimer's disease. nih.gov Consequently, inhibiting cholinesterases to maintain acetylcholine levels is a primary therapeutic strategy, and piperidine derivatives like Donepezil are prominent in this class of drugs. nih.gov Some piperidine derivatives are also predicted to inhibit neurotransmitter uptake, which is a mechanism relevant to the treatment of several CNS disorders. clinmedkaz.org

Histamine Receptor Antagonism/Agonism

The interaction of piperidine derivatives with histamine receptors is a significant area of their pharmacological profile. mdpi.com These compounds have been developed as antagonists or inverse agonists for histamine H3 receptors (H3R). nih.gov The H3R is a presynaptic autoreceptor that regulates the synthesis and release of histamine, and also modulates the release of other key neurotransmitters. nih.gov

A series of 2-(3-aminopiperidine)-benzimidazoles were identified as selective H1-antihistamines. nih.gov One compound from this series, 9q, demonstrated a suitable selectivity profile and CNS exposure comparable to known centrally active H1-antihistamines, suggesting its potential as a sedative hypnotic. nih.gov In another study, novel 4-oxypiperidine derivatives were designed as H3R antagonists/inverse agonists. nih.gov One of these compounds, ADS031, showed a high affinity for H3R with a Ki value of 12.5 nM. nih.gov The interaction with the receptor involves the protonated nitrogen atom of the piperidine ring forming a salt bridge with Asp114. nih.gov Furthermore, some piperidine-based compounds have been found to be dual-targeting ligands, acting as antagonists at both histamine H3 and sigma-1 receptors. nih.govunict.it

| Compound | Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| ADS031 | Histamine H3 Receptor | 12.5 nM | nih.gov |

Opioid Receptor Modulation

The piperidine scaffold is a well-established structural motif in the development of opioid receptor modulators. nih.gov Specifically, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a known class of opioid receptor antagonists. nih.govacs.org The antagonist properties of these compounds are not solely dependent on the N-substituent; modifications to the methyl groups on the piperidine ring also play a crucial role. nih.govacs.org

Research has shown that removing either the 3-methyl or 4-methyl substituents from these piperidine rings can still result in potent μ and κ opioid receptor antagonists. nih.govacs.org A systematic study of various N-substituted 4-(3-hydroxyphenyl)piperidines confirmed that these compounds were antagonists at the μ and κ receptors. acs.org With one exception, they also acted as antagonists at the δ opioid receptor. acs.org The N-substituent primarily influences the antagonist potency and selectivity for the different opioid receptor subtypes. nih.govacs.org For example, replacing the 4-methyl group with a larger substituent like a propyl group can lead to compounds with mixed agonist-antagonist properties. nih.govacs.org

In a different series, 4-substituted piperidine and piperazine (B1678402) compounds were developed based on a tetrahydroquinoline scaffold, which showed a balanced, low nanomolar binding affinity for both the mu (μ) and delta (δ) opioid receptors. nih.govresearchgate.net Several of these analogs displayed good efficacy at the μ-opioid receptor while simultaneously acting as antagonists at the δ-opioid receptor. nih.govresearchgate.net

| Compound Class | Activity Profile | Target Receptors | Reference |

|---|---|---|---|

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Antagonist | μ, κ, δ | nih.gov, acs.org |

| 4-substituted piperidines based on tetrahydroquinoline | μ agonist / δ antagonist | μ, δ | nih.gov, researchgate.net |

Voltage-gated Ion Channel Inhibition

The interaction of this compound derivatives with voltage-gated ion channels represents another facet of their CNS activity. A specific piperidine derivative, AT-312, was found to inhibit the specific binding of radioligands at the L-type Ca2+ channel by 73% and the site 2 Na+ channel by 94% at a concentration of 10 μM. nih.gov

Furthermore, the anticonvulsant properties of the natural piperidine alkaloid, piperine (B192125), have been linked to its effects on ion channels. researchgate.net Whole-cell patch-clamp analysis suggested that piperine has an inhibitory effect on Na+ channels, and this sodium channel antagonist activity is believed to contribute to its anticonvulsant mechanisms. researchgate.net

Antimalarial Activity

The piperidine ring is a key structural feature in a number of compounds with demonstrated antimalarial properties. nih.govresearchgate.net Derivatives of this heterocyclic system have shown good selectivity and activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govarkat-usa.org

In one study, a library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several of these compounds exhibited potent antimalarial activity, with some molecules showing activity comparable to the established antimalarial drug chloroquine. nih.gov For instance, compound 13b was found to be highly active, with an IC50 of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. nih.gov Another compound, 12a, was particularly effective against the resistant W2 strain with an IC50 of 11.6 nM. nih.gov

Another investigation into piperidine alkaloids isolated from Senna spectabilis, (-)-cassine and (-)-spectaline, also revealed antimalarial activity. researchgate.net These natural products were more effective than their semi-synthetic acetylated derivatives, with IC50 values of 1.82 μM and 2.76 μM, respectively, against P. falciparum. researchgate.net These findings highlight that the piperidine scaffold is a valuable template for the design and development of new antimalarial agents. nih.govresearchgate.net

| Compound | Strain | IC50 | Reference |

|---|---|---|---|

| 13b | 3D7 (chloroquine-sensitive) | 4.19 nM | nih.gov |

| 13b | W2 (chloroquine-resistant) | 13.30 nM | nih.gov |

| 12a | W2 (chloroquine-resistant) | 11.6 nM | nih.gov |

| (-)-cassine | P. falciparum | 1.82 µM | researchgate.net |

| (-)-spectaline | P. falciparum | 2.76 µM | researchgate.net |

| Chloroquine | 3D7 (chloroquine-sensitive) | 22.38 nM | nih.gov |

| Chloroquine | W2 (chloroquine-resistant) | 134.12 nM | nih.gov |

Anthelmintic Activity

Helminth infections in both humans and animals pose a significant global health and economic challenge, and the rise of drug resistance necessitates the discovery of new anthelmintic agents. nih.gov The piperidine and piperazine rings are foundational structures in several anthelmintic drugs. researchgate.netresearchgate.net

Research into piperidine derivatives has identified several compounds with notable anthelmintic properties. A study investigating a series of 21 bis-3-chloropiperidine derivatives against the nematode Caenorhabditis elegans and the parasitic flatworm Schistosoma mansoni found that several compounds demonstrated significant activity. nih.gov Specifically, bifunctional chloropiperidines linked by an aromatic group were the most effective. nih.gov Four derivatives (designated as compounds 2, 5, 9, and 11 in the study) were effective against S. mansoni, while five (compounds 2, 4, 5, 13, and 21) reduced the motility of C. elegans. nih.gov This suggests that the piperidine motif is a viable scaffold for developing new treatments for parasitic worm infections.

Another study highlighted that certain benzimidazole (B57391) derivatives, which are a major class of anthelmintics, also incorporate piperidine-like structures. nih.gov For instance, compound BZ12, a benzimidazole derivative, was found to kill 81% of adult Trichuris muris worms with an IC₅₀ value of 8.1 µM. nih.gov Similarly, compound BZ6 was 100% effective against adult Heligmosomoides polygyrus with an IC₅₀ of 5.3 µM. nih.gov Although not direct derivatives of this compound, these findings underscore the importance of the heterocyclic ring system in anthelmintic drug design.

| Compound Series | Target Organism | Activity/Result | Reference |

|---|---|---|---|

| Bis-3-chloropiperidines | Caenorhabditis elegans | Compounds 2, 4, 5, 13, 21 reduced motility | nih.gov |

| Bis-3-chloropiperidines | Schistosoma mansoni | Compounds 2, 5, 9, 11 reduced vitality | nih.gov |

| Benzimidazole (BZ12) | Trichuris muris (adult) | 81% killed (IC₅₀ = 8.1 µM) | nih.gov |

| Benzimidazole (BZ6) | Heligmosomoides polygyrus (adult) | 100% killed (IC₅₀ = 5.3 µM) | nih.gov |

Ligand-Receptor Interactions and Signal Transduction Pathways

The piperidine ring is a crucial pharmacophore that facilitates interactions with a wide range of biological receptors, influencing various signal transduction pathways. nih.govresearchgate.net Its conformational flexibility and basic nitrogen atom allow it to engage in key binding interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions within receptor pockets. researchgate.net

Sigma Receptors: Piperidine derivatives have shown high affinity for sigma receptors (S1R and S2R), which are involved in regulating multiple neurotransmitter systems. nih.gov A screening of piperidine-based compounds identified 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (referred to as compound 1) as a potent S1R agonist with a high affinity (Ki value of 3.2 nM), comparable to the reference compound haloperidol. nih.govrsc.org This interaction is driven by the basic amino moiety of the piperidine ring. nih.gov Functional assays confirmed that this compound acts as an S1R agonist, which can modulate signaling pathways related to neuropsychiatric and neurodegenerative disorders. nih.govnih.gov

Histamine H3 and Opioid Receptors: The piperidine moiety is also a critical structural element for dual activity at histamine H3 (H₃R) and sigma-1 receptors. nih.govacs.org Certain piperidine derivatives act as high-affinity antagonists for both H₃R and S1R. acs.org Molecular modeling suggests that the piperidine ring is key to this dual activity. nih.gov In the context of opioid receptors, the six-membered piperidine ring of fentanyl and its analogues is considered ideal for interaction with the mu-opioid receptor (MOR). researchgate.net

Signal Transduction: The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signal transduction pathway. khanacademy.org For example, the binding of piperidine-containing ligands to G-protein coupled receptors (GPCRs) like the MOR or H₃R can trigger or inhibit downstream signaling cascades, such as the MAP kinase pathway, ultimately altering cell behavior. khanacademy.orgnih.gov The activation of S1R by piperidine agonists can modulate various signaling pathways by acting as a chaperone protein that interacts with other receptors and ion channels. nih.gov The specific pathway affected depends on the receptor type, the ligand, and the cellular context. nih.govresearchgate.netgenome.jp

| Compound | Target Receptor | Affinity (Ki) | Activity | Reference |

|---|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (S1R) | 3.2 nM | Agonist | nih.gov |

| Haloperidol (Reference) | Sigma-1 (S1R) | 2.5 nM | - | nih.gov |

| Compound 5 (H₃R/S1R Ligand) | Histamine H3 (hH₃R) | 7.70 nM | Antagonist | nih.gov |

| Compound 5 (H₃R/S1R Ligand) | Sigma-1 (S1R) | 3.64 nM | Antagonist | nih.gov |

| Compound 11 (H₃R/S1R Ligand) | Histamine H3 (hH₃R) | 6.2 nM | Antagonist | nih.gov |

| Compound 11 (H₃R/S1R Ligand) | Sigma-1 (S1R) | 4.41 nM | Antagonist | nih.gov |

Derivatives and Analogues of 2 Isopropyl Piperidin 4 Ol in Research

Design and Synthesis of Novel 2-Isopropyl-piperidin-4-ol Derivatives

The synthesis of derivatives based on the this compound scaffold often begins with the corresponding piperidin-4-one. The creation of substituted piperidin-4-ones can be achieved through various methods, with the Mannich condensation being a well-established route. chemrevlett.com This reaction typically involves an aldehyde, a ketone, and an amine to form a β-amino carbonyl compound. chemrevlett.com

Once the substituted piperidin-4-one precursor is obtained, the hydroxyl group at the 4-position, characteristic of these compounds, is commonly introduced through reduction. A reported method for a similar series, the synthesis of 3,4-dialkyl-2,6-diaryl-piperidin-4-ol derivatives, utilizes a Grignard reagent to reduce the cis-3-alkyl-2,6-diarylpiperidin-4-one precursor, yielding the desired piperidin-4-ol. researchgate.net This general strategy is applicable for creating a variety of derivatives by modifying the substituents on the piperidine (B6355638) ring.

Other advanced synthetic strategies for creating highly substituted piperidine rings include:

Hydrogenation of Pyridine (B92270) Precursors: This is a fundamental method where the aromatic pyridine ring is reduced to a piperidine ring, often using transition metal catalysts under specific temperature and pressure conditions. nih.gov

Intramolecular Cyclization: Various methods, such as aza-Michael reactions or radical-mediated amine cyclization, can be employed to form the piperidine ring from a linear precursor. nih.gov

Catalytic Annulation: Gold-catalyzed annulation procedures have been developed to construct piperidine rings from specific starting materials like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

These synthetic methodologies provide chemists with a robust toolkit for designing and creating novel derivatives of this compound for further investigation.

Structure-Activity Relationship (SAR) Studies of Substituted Piperidine Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For piperidine scaffolds, SAR studies explore how modifications to the ring and its substituents affect potency, selectivity, and other pharmacological parameters.

A study on 4-hydroxypiperidine (B117109) derivatives as histamine (B1213489) H3 receptor antagonists provides valuable insights into the SAR of this scaffold. mdpi.com Researchers synthesized a series of compounds and evaluated how changes in the length of an aliphatic chain connecting the piperidine nitrogen to a lipophilic group impacted the molecule's potency.

| Compound ID | Core Scaffold | Linker Chain Length (Methylene Groups) | Lipophilic Group | Potency (pA₂) |

| 1a | 4-Hydroxypiperidine | 1 | 2-Benzofuranyl | High |

| 1b | 4-Hydroxypiperidine | 2 | 2-Benzofuranyl | 7.26 |

| 1c | 4-Hydroxypiperidine | 3 | 2-Benzofuranyl | 7.11 |

Data sourced from a study on histamine H3 receptor antagonists. mdpi.com

Prodrug Strategies and Targeted Delivery Systems

A prodrug is an inactive or less active molecule that is converted into an active drug within the body through enzymatic or chemical processes. mdpi.com This approach is often used to overcome issues such as poor solubility, instability, or non-specific targeting. The this compound scaffold contains a hydroxyl group at the 4-position, which is an ideal attachment point for creating prodrugs.

Improving Solubility: Poor water solubility is a significant hurdle in drug development. mdpi.com The hydroxyl group of a this compound derivative can be esterified or linked to a water-soluble promoiety, such as polyethylene glycol (PEG), an amino acid, or a phosphate group. For instance, linking a poorly soluble anticancer compound to a water-soluble N-methylpiperazino promoiety via a carbamate linker resulted in a 600-fold improvement in solubility compared to the parent drug. mdpi.com This strategy could be applied to derivatives of this compound to enhance their aqueous solubility and improve their formulation characteristics.

Targeted Delivery: Prodrugs can also be designed for targeted delivery to specific tissues or cells. This can be achieved by attaching a promoiety that is recognized by a specific transporter or enzyme that is overexpressed at the target site. For example, the antiviral drug acyclovir was converted into its prodrug, valacyclovir, by adding a valine ester. This allows the prodrug to be recognized by peptide transporters, leading to improved absorption and bioavailability. mdpi.com A similar strategy could be envisioned for derivatives of this compound, where the hydroxyl group is modified to facilitate transport to a desired biological target, thereby increasing efficacy and reducing potential side effects.

Comparative Analysis with Structurally Similar Piperidine Compounds

To better understand the role of the rigid piperidine ring in biological activity, researchers often conduct comparative analyses with structurally similar, but more flexible, acyclic compounds. This approach helps to determine whether the constrained conformation of the ring is essential for activity.

In the previously mentioned study of histamine H3 receptor antagonists, researchers compared the activity of 4-hydroxypiperidine derivatives with their flexible 3-(amino)propyloxy analogues. mdpi.com In these analogues, the rigid piperidine ring was replaced by a flexible open chain.

| Compound Pair | Rigid Scaffold (Potency pA₂) | Flexible Analogue (Potency pA₂) | Outcome |

| 1a / 2a | 4-Hydroxypiperidine (High) | 3-(Methylamino)propyloxy (6.23) | Drastic reduction in potency |

| 1b / 2b | 4-Hydroxypiperidine (7.26) | 3-(Methylamino)propyloxy (6.32) | Higher activity in rigid scaffold |

| 1e / 2e | 4-Hydroxypiperidine (6.67) | 3-(Methylamino)propyloxy (6.72) | Similar activity levels |

Data sourced from a study on histamine H3 receptor antagonists. mdpi.com

For the most potent compound in the series (1a), replacing the 4-hydroxypiperidine ring with its flexible analogue (2a) led to a drastic reduction in potency. mdpi.com This indicates that the defined three-dimensional structure and conformational rigidity of the piperidine ring are crucial for its high activity. However, for another pair of compounds (1e/2e), the rigid and flexible analogues showed similar levels of activity. mdpi.com

These comparative analyses underscore that the contribution of the piperidine scaffold to biological activity is context-dependent and relies on the specific nature of the other substituents and the target receptor. Such studies are invaluable for guiding the design of new therapeutic agents, clarifying whether a rigid cyclic core or a more flexible structure is preferable for optimal pharmacological effect.

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing 2-Isopropyl-piperidin-4-ol in laboratory settings?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution of piperidin-4-ol derivatives. For example, isopropyl groups can be introduced via alkylation using isopropyl halides under inert conditions. Purification often employs column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane mixtures). Reaction progress should be monitored by TLC, and final product purity verified via NMR and mass spectrometry .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Despite limited toxicity data for piperidin-4-ol derivatives , adopt universal precautions:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

- Storage : Keep in airtight containers away from oxidizers, with hazard labels per GHS standards .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : -NMR identifies proton environments (e.g., hydroxyl at δ 1.5–2.5 ppm, isopropyl methyl groups at δ 0.8–1.2 ppm). -NMR confirms carbon skeleton integrity .

- IR : Detect O-H stretches (~3200–3600 cm) and C-N vibrations (~1200 cm) .

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., X-ray crystallography for structural confirmation vs. NMR for dynamic behavior) .

- Literature Review : Prioritize peer-reviewed studies using standardized conditions (solvent, temperature) and validate via databases like NIST Chemistry WebBook .

- Collaborative Analysis : Engage crystallography or computational chemistry teams to model electronic environments and predict spectral discrepancies .

Q. What experimental strategies are recommended for studying the biological activity of this compound in receptor binding assays?

- Methodological Answer :

- In Vitro Assays : Use competitive binding assays (e.g., radioligand displacement) with purified receptors. Include negative controls (DMSO vehicle) and positive controls (known agonists/antagonists) .